1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
Description
Properties
Molecular Formula |
C13H10N4O2 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
1-(4-methyl-5-nitropyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C13H10N4O2/c1-9-6-13(15-8-11(9)17(18)19)16-5-3-10-2-4-14-7-12(10)16/h2-8H,1H3 |
InChI Key |
DYPMDPSZLVWFQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N2C=CC3=C2C=NC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(4-Methyl-5-nitropyridin-2-yl)-1H-pyrrolo[2,3-c]pyridine typically proceeds via:
- Functionalization of a methyl-substituted pyridine ring to introduce nitro and other substituents.
- Formation of the pyrrolo[2,3-c]pyridine core through cyclization or coupling reactions.
- Final coupling of the substituted pyridine moiety to the pyrrolo-pyridine scaffold.
Preparation of the 4-Methyl-5-nitropyridine Intermediate
A key intermediate is 2-bromo-5-methyl-4-nitropyridine-1-oxide, synthesized by selective nitration and oxidation of 2-bromo-5-methylpyridine derivatives:
- Starting from 2-bromo-5-methylpyridine, oxidation with m-chloroperbenzoic acid yields 2-bromo-5-methylpyridine-1-oxide.
- Subsequent nitration using a mixture of fuming nitric acid and sulfuric acid at elevated temperatures (60–90 °C) introduces the nitro group at the 4-position, affording 2-bromo-5-methyl-4-nitropyridine-1-oxide.
This intermediate is essential for further elaboration into the fused heterocyclic system.
Formation of the Pyrrolo[2,3-c]pyridine Core
The pyrrolo[2,3-c]pyridine nucleus can be constructed by:
- Reacting the nitro-substituted pyridine-1-oxide intermediate with N,N-dimethylformamide dimethyl acetal in N,N-dimethylformamide at 120 °C to form a key vinylamino intermediate.
- Treating this intermediate with iron powder and acetic acid at 100 °C to induce reductive cyclization, yielding 6-bromo-1H-pyrrolo[2,3-c]pyridine derivatives.
This step effectively builds the fused heterocyclic framework critical to the target compound.
Coupling of Substituted Pyridine to Pyrrolo[2,3-c]pyridine
The final step involves coupling the substituted pyridine moiety to the pyrrolo[2,3-c]pyridine core:
- A Suzuki cross-coupling reaction is employed between the 6-bromo-1H-pyrrolo[2,3-c]pyridine intermediate and appropriate arylboronic acids or substituted pyridine boronic acids.
- Typical conditions include palladium catalysts such as Pd(PPh3)4, potassium carbonate as base, and solvents like 1,4-dioxane/water mixtures under inert atmosphere.
- Microwave irradiation at 125 °C for about 26 minutes can accelerate the reaction and improve yields.
Reaction Conditions and Yields
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Oxidation | 2-bromo-5-methylpyridine to pyridine-1-oxide | m-chloroperbenzoic acid, room temp | High | Clean conversion |
| Nitration | Pyridine-1-oxide to 2-bromo-5-methyl-4-nitropyridine-1-oxide | Fuming HNO3/H2SO4, 60-90 °C, 1 h | Moderate to high | Controlled nitration |
| Vinylamino intermediate formation | Reaction with DMF-DMA | DMF, 120 °C, 4 h | High | Key intermediate |
| Cyclization | Reductive cyclization | Fe powder, AcOH, 100 °C, 5 h | Moderate | Forms pyrrolo[2,3-c]pyridine |
| Suzuki coupling | Coupling with arylboronic acid | Pd(PPh3)4, K2CO3, 1,4-dioxane/H2O, 125 °C, 26 min (microwave) | Moderate to high | Efficient arylation |
Analytical and Purification Methods
- Products are typically purified by silica gel column chromatography using mixtures of n-hexane and ethyl acetate.
- Characterization includes ^1H NMR, HRMS, and melting point determination to confirm structure and purity.
- The use of microwave-assisted synthesis improves reaction efficiency and reproducibility.
Supporting Research Findings
- The nitration and oxidation steps are critical for regioselective introduction of the nitro group on the pyridine ring.
- The reductive cyclization step with iron and acetic acid is a reliable method for constructing the fused pyrrolo[2,3-c]pyridine ring system.
- Suzuki coupling reactions provide a versatile and high-yielding route to attach various substituted pyridine rings, including the 4-methyl-5-nitropyridin-2-yl group, to the heterocyclic core.
- Microwave irradiation significantly reduces reaction times and can enhance yields compared to conventional heating.
Chemical Reactions Analysis
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cyclization: The compound can participate in cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include palladium catalysts, hydrogen gas, and hydrazine hydrate. Major products formed from these reactions include amino derivatives and various cyclized products.
Scientific Research Applications
Structural Features
The compound's structure can be summarized as follows:
- Molecular Formula : C13H11N3O2
- Molecular Weight : 241.25 g/mol
- CAS Number : 1841079-83-1
The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups allows for varied chemical reactivity, making it suitable for multiple applications in drug development and molecular imaging.
Medicinal Chemistry
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has been investigated for its potential as a therapeutic agent in various diseases. Its derivatives have shown promising results in inhibiting fibroblast growth factor receptors (FGFR), which are implicated in cancer progression.
Case Study: FGFR Inhibition
A study demonstrated that derivatives of this compound exhibit varying degrees of FGFR inhibition, highlighting the impact of structural modifications on biological activity. The following table summarizes the findings:
| Compound | Structural Modifications | FGFR Inhibition Activity |
|---|---|---|
| 1-(5-Bromo-4-fluoropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine | Bromo and fluoro substitutions | Moderate |
| 1-(4-Methoxy-5-prop-1-ynylpyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine | Methoxy and propyne groups | Lower |
| 1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine | Simple nitro substitution | Variable |
This variability underscores the importance of chemical modifications in enhancing therapeutic efficacy.
Imaging Agents
The compound has also been explored as a potential imaging agent for neurofibrillary tangles associated with neurodegenerative diseases such as Alzheimer's. The ability to selectively bind to these pathological structures makes it a candidate for developing diagnostic tools.
Case Study: Neuroimaging
Research indicates that derivatives of this compound can be synthesized to optimize binding affinity to neurofibrillary tangles. This application is crucial for early diagnosis and monitoring of disease progression.
Synthetic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its unique structural characteristics allow it to participate in various reactions, facilitating the synthesis of more complex molecules.
Reactivity Profile
Common reactions involving this compound include:
- Nucleophilic substitutions
- Electrophilic aromatic substitutions
- Coupling reactions with other heterocycles
These reactions are essential for creating novel compounds with potential applications in pharmaceuticals and materials science.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s ability to form coordination complexes with metal ions also plays a role in its biological activity . These interactions can lead to various effects, including enzyme inhibition and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to the pyrrolopyridine (azaindole) family, specifically the 6-azaindole isomer (1H-pyrrolo[2,3-c]pyridine). Key structural analogs and their properties are summarized below:
Key Observations :
- Electron-Withdrawing Groups : The nitro group in the target compound increases polarity and may enhance binding to kinase active sites, similar to fluorophenyl or chloro substituents in analogs .
- Solubility : Azaindoles (e.g., 6-azaindole) generally exhibit improved aqueous solubility compared to indoles due to nitrogen substitution . The 4-methylpiperazine group in compound 13b further enhances solubility .
- Synthetic Yields : Methylation and halogenation reactions (e.g., compound 22 ) achieve moderate yields (70%), while multi-step substitutions (e.g., 13b ) reach up to 99% .
Kinase and Receptor Inhibition
- FGFR Inhibitors : Pyrrolo[2,3-b]pyridine derivatives (e.g., compound 4h ) show potent FGFR1–3 inhibition (IC₅₀ = 7–25 nM) and anti-proliferative effects in breast cancer cells . The target compound’s nitro group may mimic fluorine’s electron-withdrawing effects, enhancing kinase binding.
- Dopamine D4 Receptor Antagonists : L-750,667 (pyrrolo[2,3-b]pyridine) demonstrates high D4 selectivity (Ki = 0.51 nM) . The target compound’s nitro group could modulate receptor affinity but requires empirical validation.
Structural-Activity Relationships (SAR)
- Nitrogen Position : Relocating the nitrogen in pyrrolopyridine from the 7-position (pyrrolo[2,3-b]pyridine) to the 6-position (pyrrolo[2,3-c]pyridine) reduces inhibitory activity, as seen in LATS kinase inhibitors . However, substituents like nitro or methyl groups may counteract this effect.
- Substituent Effects : The 3-methoxy group in FGFR inhibitors enhances hydrophobic pocket interactions , while the 4-methylpiperazine in compound 13b improves metabolic stability .
Biological Activity
1-(4-Methyl-5-nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives of pyrrolopyridines have shown effectiveness against various bacterial strains, suggesting a potential for development as antibiotics .
Anticancer Activity
Studies have highlighted the compound's ability to inhibit tumor cell proliferation. In vitro assays demonstrated that pyrrolo[2,3-C]pyridine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For instance, a related compound was found to inhibit the growth of leukemia cells through modulation of the FLT3 signaling pathway .
Kinase Inhibition
The compound has been identified as a potential inhibitor of multiple kinases, including FLT3 and Aurora kinases. These kinases are crucial in cell cycle regulation and have been implicated in various cancers. The inhibition of these kinases can lead to reduced tumor growth and increased sensitivity to chemotherapy .
The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cellular signaling pathways. This interaction often leads to:
- Disruption of Kinase Activity : By binding to ATP-binding sites on kinases, the compound can prevent their activation.
- Induction of Apoptosis : Activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins contribute to cell death in cancerous cells.
- Antimicrobial Mechanisms : Similar compounds disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer effects of pyrrolo[2,3-C]pyridine derivatives on human leukemia cells. The results indicated that these compounds significantly decreased cell viability with IC50 values in the low micromolar range. Flow cytometry analysis confirmed that treated cells underwent apoptosis .
Study 2: Antimicrobial Activity
In another investigation, a series of related compounds were tested against Gram-positive and Gram-negative bacteria. The results showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
